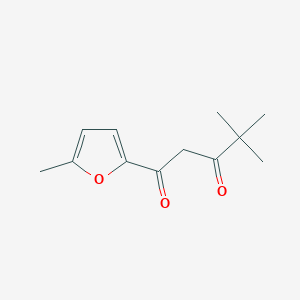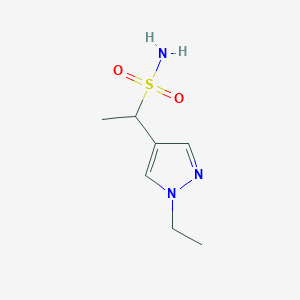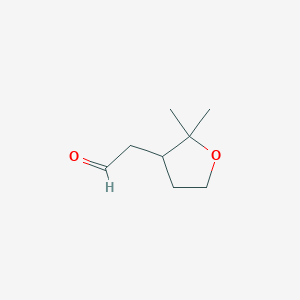
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like carbon tetrachloride and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of photochemical bromination, where light is used to initiate the reaction, can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: 1-(2-Hydroxyethyl)-3,4-dichloro-2-methylbenzene.
Oxidation: 1-(2-Bromoacetyl)-3,4-dichloro-2-methylbenzene.
Reduction: 1-(2-Ethyl)-3,4-dichloro-2-methylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group is a reactive site that can undergo nucleophilic substitution, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3,4-Dichloro-2-methylbenzene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications
Uniqueness
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, along with a reactive bromoethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9BrCl2 |
|---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3H,4-5H2,1H3 |
InChI Key |
VJLUUEXGLFPOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


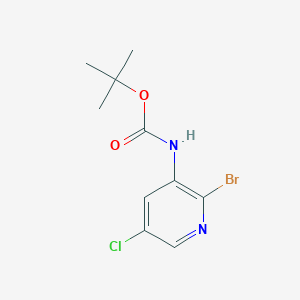
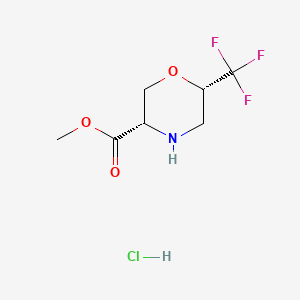
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)
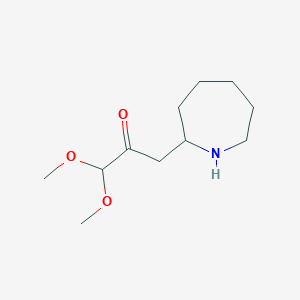
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)



![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)

